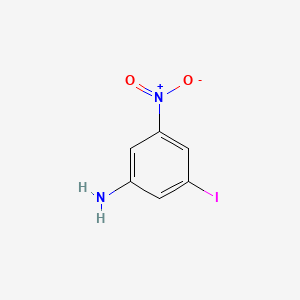

3-Iodo-5-nitroaniline

Description

The exact mass of the compound 3-Iodo-5-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88993. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Iodo-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYNSFHBQVINES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146151 | |

| Record name | Aniline, 3-iodo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10394-64-6 | |

| Record name | Aniline, 3-iodo-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010394646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodo-5-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, 3-iodo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodo-5-nitroaniline chemical structure and properties

The Orthogonal Scaffold for Advanced Medicinal Chemistry

Executive Summary

3-Iodo-5-nitroaniline (CAS: 10394-64-6) represents a high-value "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in its 1,3,5-trisubstitution pattern , providing three chemically distinct functional handles—an electrophilic iodide, a nucleophilic amine, and an electron-withdrawing nitro group—positioned meta to one another. This "orthogonal reactivity" allows medicinal chemists to sequentially functionalize the ring without protecting groups, making it an ideal core for fragment-based drug design (FBDD) and the synthesis of complex kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 3-Iodo-5-nitroaniline |

| CAS Number | 10394-64-6 |

| Molecular Formula | |

| Molecular Weight | 264.02 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 139.5 – 141 °C |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water |

| pKa (Conjugate Acid) | ~2.5 (Estimated; reduced basicity due to |

| SMILES | Nc1cc(I)cc(c1)=O |

Structural Analysis & Electronic Effects

The utility of 3-iodo-5-nitroaniline stems from the electronic interplay of its substituents.

-

Nitro Group (

): A strong electron-withdrawing group (EWG) at position 5. It deactivates the ring towards electrophilic attack but activates the C-I bond for oxidative addition in metal-catalyzed cross-coupling. -

Amino Group (

): A strong electron-donating group (EDG) at position 1. It renders the ring susceptible to oxidation and allows for amide coupling or reductive amination. -

Iodine Atom (

): A weak EWG (inductive) but a soft nucleophile/leaving group. Positioned at C3, it is the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

NMR Signature (Predicted):

The molecule possesses

-

~8.0 ppm (H4): The proton between

-

~7.5 ppm (H6): The proton between

-

~7.2 ppm (H2): The proton between

Synthetic Pathways

The synthesis of 3-iodo-5-nitroaniline is non-trivial because direct iodination of 3-nitroaniline typically yields the ortho or para isomers (2-iodo or 4-iodo) due to the directing effect of the amine. Accessing the meta-meta (1,3,[1]5) pattern requires an indirect route, typically starting from 3,5-dinitroaniline .

Core Synthetic Strategy: The Zinin Reduction Route

This route ensures the correct regiochemistry by establishing the 1,3,5-pattern early.

Figure 1: Retrosynthetic analysis and forward synthesis of 3-iodo-5-nitroaniline.

Experimental Protocols

Step 1: Synthesis of 1-Iodo-3,5-dinitrobenzene

Principle: Sandmeyer reaction. The amine is converted to a diazonium salt, which is then displaced by iodide.[2]

-

Diazotization:

-

Dissolve 3,5-dinitroaniline (10 mmol) in concentrated

(15 mL) at 0–5 °C. -

Add sodium nitrite (

, 12 mmol) slowly to form the diazonium sulfate. Stir for 1 hour at 0 °C.

-

-

Iodination:

-

Dissolve potassium iodide (

, 20 mmol) in water (20 mL). -

Pour the cold diazonium solution slowly into the KI solution with vigorous stirring. Caution: Nitrogen gas evolution.

-

Heat the mixture to 80 °C for 30 minutes to complete the displacement.

-

-

Workup:

Step 2: Selective Reduction to 3-Iodo-5-nitroaniline

Principle: Zinin Reduction. Using sodium hydrosulfide (

-

Reaction Setup:

-

Dissolve 1-iodo-3,5-dinitrobenzene (5 mmol) in methanol (30 mL).

-

Prepare a solution of sodium hydrosulfide hydrate (

, 15 mmol) in water (10 mL).

-

-

Reduction:

-

Heat the methanolic solution to reflux.

-

Add the sulfide solution dropwise over 30 minutes. The solution will turn dark red/orange.

-

Reflux for an additional 1–2 hours. Monitor by TLC (the diamine product forms if reaction runs too long).

-

-

Workup:

-

Remove methanol under reduced pressure.

-

Pour the residue into ice water (100 mL). The product precipitates.[7][8][5][9][10]

-

Purification: Column chromatography (Silica gel, Hexane:EtOAc gradient) is often required to separate the product from unreacted starting material and the diamine byproduct.

-

Yield: 50–65%.[11]

-

Reactivity Profile & Applications

The "Tri-Functional" nature of 3-iodo-5-nitroaniline allows for orthogonal functionalization.

Figure 2: Orthogonal reactivity map. The Iodine atom reacts first in Pd-catalyzed cycles, followed by the Amine, and finally the Nitro group.

Key Applications

-

Suzuki-Miyaura Coupling: The C-I bond is highly reactive towards oxidative addition by Pd(0). It can be coupled with aryl boronic acids at room temperature, leaving the nitro and amine groups intact.

-

Kinase Inhibitor Synthesis: The scaffold mimics the adenine binding pocket of ATP. The amine can form hydrogen bonds with the hinge region of kinases, while the iodine allows for the attachment of hydrophobic tails to access the back pocket.

-

Photoaffinity Labeling: The aryl azide derivative (via diazotization of the amine) or the iodine itself can be used for cross-linking studies in proteomics.

Safety & Handling (H-Codes)

-

H302: Harmful if swallowed.[12]

-

H315: Causes skin irritation.[12]

-

H317: May cause an allergic skin reaction (Sensitizer).[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

Precautions:

-

Handle in a fume hood to avoid inhalation of dust.

-

Use nitrile gloves; nitroanilines are readily absorbed through the skin and can cause methemoglobinemia (blue skin, shortness of breath).

-

Store in amber vials away from light (iodine-carbon bonds can be photosensitive).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25225, 3-Iodo-5-nitroaniline. Retrieved from [Link]

- Porter, H. K. (1973).The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. (Foundational text for selective nitro reduction).

-

Organic Syntheses. Preparation of 1,2,3-Triiodo-5-nitrobenzene (Context for iodination of nitroanilines). Org.[13][14] Synth. Coll. Vol. 2, p. 604. Retrieved from [Link]

Sources

- 1. CN101121667A - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene - Google Patents [patents.google.com]

- 2. maths.tcd.ie [maths.tcd.ie]

- 3. scribd.com [scribd.com]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. magritek.com [magritek.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. youtube.com [youtube.com]

- 10. magritek.com [magritek.com]

- 11. 3-Iodoaniline(626-01-7) 1H NMR spectrum [chemicalbook.com]

- 12. 3-Iodo-5-nitroaniline | C6H5IN2O2 | CID 25225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. reddit.com [reddit.com]

Physicochemical characteristics of 3-Iodo-5-nitroaniline

An in-depth technical guide on the core physicochemical characteristics of 3-Iodo-5-nitroaniline for researchers, scientists, and drug development professionals.

Foreword: A Molecule of Strategic Importance

In the landscape of synthetic and medicinal chemistry, the strategic selection of building blocks is paramount. 3-Iodo-5-nitroaniline emerges as a molecule of significant interest, not for its inherent biological activity, but for the latent potential held within its unique trifunctional aromatic scaffold. The deliberate placement of an amino, a nitro, and an iodo group creates a platform ripe for controlled, sequential chemical transformations. This guide provides a deep dive into the fundamental physicochemical characteristics of this compound, moving beyond a mere compilation of data. It aims to deliver a senior application scientist's perspective on how these properties dictate its behavior, inform experimental design, and ultimately, how they can be expertly manipulated to forge complex molecular architectures, particularly in the realm of drug discovery and development. Understanding the 'why' behind its melting point, solubility, and reactivity is the first critical step toward unlocking its full synthetic utility.

Part 1: Core Physicochemical Profile

The foundational physicochemical properties of 3-Iodo-5-nitroaniline are a direct consequence of the electronic interplay between its three key functional groups. A comprehensive understanding of these parameters is essential for any scientist intending to utilize this compound.

Structural and Electronic Landscape

The 3-Iodo-5-nitroaniline molecule is a study in electronic contrasts. The amino (-NH₂) group acts as a powerful electron-donating group through resonance (+M effect), increasing electron density at the ortho and para positions. Conversely, the nitro (-NO₂) group is a strong electron-withdrawing group, both through resonance (-M effect) and induction (-I effect), significantly decreasing electron density on the ring. The iodine atom primarily exerts an electron-withdrawing inductive effect (-I effect) due to its electronegativity, though it can also weakly donate electron density through resonance (+M effect). This push-pull dynamic across the benzene ring is pivotal to its reactivity and spectral characteristics.

Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-Iodo-5-nitroaniline

Executive Summary

3-Iodo-5-nitroaniline is a critical disubstituted aniline intermediate, widely utilized in the synthesis of kinase inhibitors and azo-dye derivatives. Its structural duality—possessing both a strongly electron-withdrawing nitro group and a lipophilic iodine atom—creates a complex solubility profile that often challenges process chemists during purification and formulation.

This guide provides a technical analysis of the solubility thermodynamics of 3-Iodo-5-nitroaniline. It moves beyond simple "soluble/insoluble" classifications to explore the mechanistic interactions (Hansen Solubility Parameters) governing solvent compatibility. Furthermore, it details a self-validating experimental protocol for quantifying solubility, ensuring reproducibility in drug development workflows.

Chemical Context & Structure-Property Relationships[1][2][3]

To select the correct solvent, one must understand the solute's electronic landscape. 3-Iodo-5-nitroaniline is not merely a passive solid; it is an amphiphilic entity with competing interaction sites.

-

The Nitro Group (

): A strong hydrogen bond acceptor (HBA) and dipole driver. It significantly increases the molecule's polarity ( -

The Amine Group (

): Acts as both a hydrogen bond donor (HBD) and acceptor. However, the electron-withdrawing nature of the meta-nitro group reduces the basicity of the amine, lowering its solubility in weak aqueous acids compared to unsubstituted aniline. -

The Iodine Atom (

): Introduces significant polarizability and lipophilicity (Dispersion forces,

Theoretical Framework: Hansen Solubility Parameters (HSP)

Solubility is maximized when the interaction energy between solvent and solute is minimized. This is best modeled using the Hansen Solubility Parameters, where the "distance" (

- (Dispersion): Van der Waals forces.[1]

- (Polarity): Dipole-dipole moments.

- (Hydrogen Bonding): Proton exchange capability.

Analyst Note: Based on structural analogs (3-nitroaniline), the predicted HSP center for 3-Iodo-5-nitroaniline is approximately

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic affinity for 3-Iodo-5-nitroaniline.

Table 1: Predicted Solubility Trends & Solvent Suitability

Note: Trends are derived from thermodynamic modeling of structural analogs (e.g., 3-nitroaniline, 4-iodoaniline) and standard solubility principles.

| Solvent Class | Representative Solvent | Solubility Potential | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>200 mg/mL) | High dipolar interaction ( |

| Ketones | Acetone, MEK | Good | Strong H-bond acceptance interacts with the amine protons; moderate volatility aids in solvent removal. |

| Chlorinated | DCM, Chloroform | Moderate to Good | High dispersion forces ( |

| Alcohols | Methanol, Ethanol | Moderate | Competes for H-bonding. Solubility increases significantly with temperature ( |

| Ethers | THF, 1,4-Dioxane | Moderate | Good H-bond acceptors. THF is often preferred for reaction media due to easy workup. |

| Aromatics | Toluene, Benzene | Low to Moderate | Relies solely on |

| Alkanes | Hexane, Heptane | Poor (<1 mg/mL) | "Like rejects unlike." The high polarity of the nitro group makes the molecule immiscible with non-polar chains. |

| Water | Water | Insoluble | The hydrophobic iodine and aromatic ring dominate; lattice energy is too high for water to overcome. |

Visualizing the Solubility Landscape

The following diagram illustrates the "Hansen Space" logic used to select solvents for synthesis versus purification.

Caption: Hansen Solubility Space mapping. Green zones indicate solvents for dissolution; Yellow for crystallization; Red for precipitation.

Experimental Protocol: Determination of Solubility

For regulatory filing or critical process definition, estimated values are insufficient. The following Shake-Flask Method is the gold standard for generating thermodynamic solubility data.

Reagents & Equipment[5][6][7]

-

Solute: 3-Iodo-5-nitroaniline (Purity >98%, HPLC grade).

-

Solvents: HPLC grade (dried if assessing moisture sensitivity).

-

Apparatus: Thermostated orbital shaker (control

), 0.45 -

Detection: HPLC-UV (Vis detection at

).

Step-by-Step Workflow

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Detailed Methodology

-

Preparation: Add excess 3-iodo-5-nitroaniline to 5 mL of the target solvent in a crimp-sealed glass vial. Ensure a visible solid phase persists (supersaturation).

-

Equilibration: Agitate the vials in a thermostated shaker at the desired temperature (e.g., 25°C, 35°C, 45°C) for 24 to 48 hours .

-

Validation Check: Measure concentration at 24h and 48h. If values differ by <2%, equilibrium is reached.

-

-

Sampling: Stop agitation and allow solids to settle for 1 hour. Maintain temperature control during this phase to prevent "crash out."

-

Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45

PTFE filter .-

Note: Do not use Nylon filters, as nitroanilines can adsorb to the membrane.

-

-

Quantification: Dilute the filtrate immediately with the HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear calibration range. Inject into HPLC.

Applications in Synthesis & Purification[3][6][8]

Recrystallization Strategy

The "Cooling Crystallization" method is recommended using an alcohol/water system.

-

Solvent: Ethanol or Methanol.

-

Logic: 3-Iodo-5-nitroaniline has a steep solubility curve in alcohols. It dissolves readily at reflux (

for EtOH) but has significantly lower solubility at -

Anti-Solvent Variation: Dissolve in minimal warm Acetone, then slowly add Water until turbidity persists. Cool to

to maximize yield.

Reaction Solvent Selection

For nucleophilic aromatic substitution (SNAr) or Suzuki couplings:

-

Recommended: DMF or 1,4-Dioxane.

-

Reasoning: These solvents solvate the intermediate transition states effectively and allow for high reaction temperatures (

) without boiling off, which is often required to activate the iodine position.

References

-

PubChem. (2023). 3-Iodo-5-nitroaniline (Compound Summary).[2][3] National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (1941). 1,2,3-Triiodo-5-nitrobenzene (Analogous synthesis and solvent data). Organic Syntheses, Coll.[4][5] Vol. 2, p.604.[4] [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for general nitroaniline solubility parameters). [Link]

-

Wu, J., et al. (2019).[6] Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data. (Proxy data for halogenated nitroanilines). [Link]

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. 3-IODO-5-NITROANILINE 98 | 10394-64-6 [chemicalbook.com]

- 3. 3-Iodo-5-nitroaniline | C6H5IN2O2 | CID 25225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

Literature review of 3-Iodo-5-nitroaniline derivatives

The following technical guide details the chemistry, synthesis, and medicinal application of 3-Iodo-5-nitroaniline , a critical "linchpin" scaffold in modern drug discovery.

Executive Summary

In the architecture of small-molecule drug discovery, 3-Iodo-5-nitroaniline represents a "privileged structure" due to its unique orthogonal reactivity . It possesses three distinct chemical handles that can be manipulated independently, allowing for the rapid construction of high-complexity libraries—particularly for Type II Kinase Inhibitors .

-

The Iodine (C-3): A "soft" electrophile primed for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) to install hydrophobic tails.

-

The Nitro (C-5): A masked amine. It serves as an electron-withdrawing group to facilitate nucleophilic aromatic substitution (

) elsewhere if needed, or can be reduced to an amine for urea/amide formation (hinge-binding motifs). -

The Aniline (C-1): A "hard" nucleophile ready for immediate functionalization or protection.

Synthetic Accessibility & Manufacturing

The synthesis of 3-Iodo-5-nitroaniline is non-trivial due to the directing effects of simple aromatics. Direct iodination of nitroaniline yields the wrong isomers (ortho/para). The most authoritative route utilizes 3,5-dinitroaniline as the progenitor, leveraging a Sandmeyer transformation followed by a regioselective reduction.

Core Synthesis Protocol

Step 1: Synthesis of 1-Iodo-3,5-dinitrobenzene

-

Precursor: 3,5-Dinitroaniline.

-

Reagents:

, -

Mechanism: Diazotization of the amine followed by radical-nucleophilic substitution with iodide (Sandmeyer).

Step 2: Regioselective Reduction (The Zinin Reduction)

-

Precursor: 1-Iodo-3,5-dinitrobenzene.

-

Reagents: Sodium sulfide (

) or Tin(II) chloride ( -

Critical Control: You must reduce only one nitro group. The iodine atom is labile under catalytic hydrogenation (

), leading to dehalogenation (hydrodeiodination). Therefore, chemical reduction is mandatory to preserve the aryl iodide.

Experimental Workflow (Self-Validating)

| Parameter | Specification | Validation Check |

| Stoichiometry | 1.0 eq Substrate : 3.0 eq | Excess sulfide leads to diamine (over-reduction). Monitor via TLC. |

| Temperature | Maintain < 60°C | Higher temps risk nucleophilic displacement of Iodine by sulfide. |

| Quench | Pour into ice-water | Precipitate should be orange/yellow. Dark tar indicates decomposition. |

| Purification | Column Chromatography |

Visualization: Synthetic Pathway

Figure 1: Chemo-selective synthesis preserving the aryl iodide.

Medicinal Chemistry Applications: Kinase Inhibitors[1][2][3]

3-Iodo-5-nitroaniline is a classic scaffold for designing Type II Kinase Inhibitors (e.g., Sorafenib/Nilotinib analogs) which bind to the inactive conformation (DFG-out) of the kinase.

The "Linchpin" Strategy

-

Tail Attachment (Suzuki Coupling): The iodine is reacted first. A hydrophobic aryl boronic acid is coupled to fit into the kinase "hydrophobic back pocket."

-

Head Attachment (Amide Coupling): The nitro group is reduced to an aniline, which is then coupled with an isocyanate or acid chloride to form the "hinge binder" (often a urea moiety).

Comparative Coupling Conditions

| Reaction Type | Catalyst System | Base/Solvent | Yield | Notes |

| Suzuki-Miyaura | 85-95% | Excellent tolerance. Nitro group remains intact. | ||

| Sonogashira | 70-80% | Requires inert atmosphere. Iodine is highly reactive here. | ||

| Buchwald-Hartwig | 40-60% | Challenging due to competing aniline coordination. Protect free amine first. |

Visualization: SAR & Functionalization Logic

Figure 2: Structure-Activity Relationship (SAR) mapping for drug design.

Detailed Experimental Protocol: Suzuki Coupling

Objective: Coupling 3-iodo-5-nitroaniline with Phenylboronic acid.

-

Preparation: In a dry Schlenk flask, charge 3-iodo-5-nitroaniline (1.0 eq, 264 mg, 1 mmol), Phenylboronic acid (1.2 eq, 146 mg), and

(2.0 eq, 276 mg). -

Catalyst Addition: Add

(0.03 eq, 22 mg). The ferrocene ligand prevents Pd black formation. -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 10 mL). Water is essential for the transmetallation step.

-

Reaction: Heat to 90°C under Argon for 4 hours.

-

Checkpoint: Solution turns from orange suspension to dark red/black (active catalyst).

-

-

Workup: Dilute with EtOAc, wash with brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc 4:1).

-

Expected Yield: ~200 mg (92%) of 3-nitro-5-phenylaniline.

-

References

-

Organic Syntheses. "1,2,3-Triiodo-5-nitrobenzene (and related diazotization protocols)." Org.[1][2][3] Synth.1943 , 23, 102. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 25225, 3-Iodo-5-nitroaniline." PubChem. Link

-

BenchChem. "Application Notes: Synthesis of Kinase Inhibitors Using Halogenated Benzamides." BenchChem Technical Library. Link

-

Royal Society of Chemistry. "Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase."[4] Org.[1][2] Biomol. Chem.Link

-

Beilstein Institute. "Pyridine-promoted dediazoniation... Application to the synthesis of iodobenzenes." Beilstein J. Org. Chem.2015 , 11, 1514–1523. Link

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]

- 3. BJOC - Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes [beilstein-journals.org]

- 4. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Iodo-5-nitroaniline

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

3-Iodo-5-nitroaniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. As with many nitroaromatic compounds, a thorough understanding of its thermodynamic stability is paramount for safe handling, processing, and storage, particularly within the stringent regulatory environment of drug development. This guide provides a comprehensive technical overview of the factors governing the stability of 3-iodo-5-nitroaniline, detailed experimental protocols for its assessment, and a discussion of potential decomposition pathways. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for professionals working with this and structurally related molecules.

Introduction: The Criticality of Thermodynamic Stability in Pharmaceutical Development

The journey of a candidate molecule from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in the compound's fundamental physicochemical properties. Among these, thermodynamic stability is a critical parameter that dictates not only the shelf-life and efficacy of the final drug product but also the safety and feasibility of the manufacturing process. Nitroaromatic compounds, a class of molecules frequently employed as synthetic intermediates, are known for their energetic nature. The presence of one or more nitro (-NO₂) groups can render a molecule susceptible to rapid, exothermic decomposition under various stimuli, such as heat, shock, or friction.

The catastrophic potential of uncontrolled thermal decomposition necessitates a rigorous and proactive approach to stability assessment. Events such as runaway reactions can lead to explosions, posing significant risks to personnel and infrastructure. Therefore, a deep understanding of a molecule's thermal behavior, including its decomposition onset temperature, the energy released during decomposition, and the kinetics of this process, is not merely a matter of regulatory compliance but a fundamental aspect of responsible chemical stewardship. This guide focuses on 3-iodo-5-nitroaniline, a molecule whose structure combines the activating, electron-withdrawing nature of a nitro group with the heavy atom substitution of iodine, presenting a unique stability profile that warrants careful examination.

Molecular Structure and Its Implications for Stability

The thermodynamic stability of 3-iodo-5-nitroaniline is intrinsically linked to its molecular architecture. The benzene ring is substituted with three distinct functional groups: an amino (-NH₂) group, a nitro (-NO₂) group, and an iodine (-I) atom, arranged in a meta-substitution pattern.

-

The Nitro Group (-NO₂): This is the primary determinant of the molecule's energetic potential. The N-O bonds within the nitro group are strong, but the C-NO₂ bond can be a point of weakness, particularly at elevated temperatures. Decomposition of nitroaromatic compounds often initiates with the cleavage of this bond. The nitro group is strongly electron-withdrawing, which can influence the overall electron density of the aromatic ring.

-

The Amino Group (-NH₂): As an electron-donating group, the amino group can influence the reactivity of the aromatic ring. In the context of stability, intramolecular hydrogen bonding between the amino protons and the oxygen atoms of the ortho-positioned nitro group can be a stabilizing factor in some nitroanilines, though this is not the case in the meta-substituted 3-iodo-5-nitroaniline. The basicity of the amino group is reduced by the presence of the electron-withdrawing nitro and iodo substituents.

-

The Iodine Atom (-I): The presence of a heavy halogen atom like iodine can influence the molecule's stability in several ways. The C-I bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage. Furthermore, iodine can act as a leaving group in certain reactions, potentially opening up decomposition pathways not seen in other halogenated nitroanilines.

The combination of these functional groups suggests that 3-iodo-5-nitroaniline should be handled as a potentially energetic material. The primary decomposition is likely to be an exothermic process, and its onset temperature will be a key parameter in defining safe handling and processing limits.

Synthesis of 3-Iodo-5-nitroaniline

A plausible and scalable synthesis of 3-iodo-5-nitroaniline can be adapted from established procedures for the synthesis of related halogenated nitroaromatics. A common strategy involves the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction.

Proposed Synthetic Pathway

A logical starting material is 3,5-dinitroaniline. The synthesis would proceed in two main steps:

-

Selective Reduction: One of the nitro groups of 3,5-dinitroaniline is selectively reduced to an amino group to yield 5-nitro-1,3-phenylenediamine.

-

Diazotization and Iodination: The newly formed amino group is then diazotized and subsequently displaced by iodine to afford the final product.

Alternatively, a route starting from 3-nitroaniline could be envisioned, involving direct iodination. However, controlling the regioselectivity of this reaction can be challenging.

Illustrative Synthetic Protocol (Hypothetical)

The following protocol is an example of how 3-iodo-5-nitroaniline might be synthesized and is provided for illustrative purposes. Appropriate safety precautions for handling nitroaromatics and diazonium salts must be strictly followed.

Step 1: Preparation of 3-amino-5-nitroaniline from 3,5-dinitroaniline

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 3,5-dinitroaniline in a suitable solvent such as ethanol.

-

Prepare a solution of a reducing agent, for example, sodium sulfide nonahydrate (Na₂S·9H₂O) in water.

-

Slowly add the sodium sulfide solution to the stirred suspension of 3,5-dinitroaniline. The reaction is exothermic and should be controlled with an ice bath.

-

After the addition is complete, gently heat the mixture to reflux for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the crude 3-amino-5-nitroaniline by filtration, wash with water, and dry.

Step 2: Diazotization of 3-amino-5-nitroaniline and subsequent iodination

-

Dissolve the crude 3-amino-5-nitroaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate beaker, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and collect the crude 3-iodo-5-nitroaniline by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Experimental Assessment of Thermodynamic Stability

The cornerstone of understanding the thermodynamic stability of 3-iodo-5-nitroaniline lies in experimental thermal analysis. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For a more in-depth assessment of runaway reaction potential, Accelerating Rate Calorimetry (ARC) is the gold standard.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides crucial information about the melting point, phase transitions, and, most importantly, the onset temperature and enthalpy of decomposition.

-

Sample Preparation: Accurately weigh 1-3 mg of 3-iodo-5-nitroaniline into a suitable DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and pressures). For energetic materials, vented or pinhole crucibles are often used to allow for the release of gaseous decomposition products.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials such as indium and zinc.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 25 °C to 400 °C).

-

Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening. Multiple heating rates (e.g., 2, 5, 10, and 20 °C/min) can be used to perform kinetic analysis of the decomposition.

-

Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis:

-

Melting Point (Tₘ): Determined from the peak of the endothermic melting transition. The known melting point of 3-iodo-5-nitroaniline is in the range of 139.5-141 °C.

-

Decomposition Onset Temperature (Tₒ): The temperature at which the exothermic decomposition begins. This is a critical parameter for defining safe processing temperatures.

-

Peak Decomposition Temperature (Tₚ): The temperature at which the rate of decomposition is at its maximum.

-

Enthalpy of Decomposition (ΔHₔ): The total energy released during decomposition, calculated by integrating the area under the exothermic peak. A high enthalpy of decomposition indicates a more energetic material.

-

Based on data for other nitroanilines, the DSC thermogram of 3-iodo-5-nitroaniline is expected to show a sharp endothermic peak corresponding to its melting, followed by a large, sharp exothermic peak indicating its decomposition.

| Parameter | Expected Value Range | Significance |

| Melting Point (Tₘ) | 139.5-141 °C | Confirms identity and purity. |

| Decomposition Onset (Tₒ) | > 200 °C | Critical for defining maximum safe processing temperature. |

| Enthalpy of Decomposition (ΔHₔ) | > 500 J/g | Indicates significant energetic potential. |

Note: The expected values are estimations based on the behavior of similar nitroaromatic compounds and should be confirmed by experimental data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins, the extent of mass loss, and to identify different stages of decomposition.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-iodo-5-nitroaniline into a TGA crucible (e.g., alumina or platinum).

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's procedures.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature where no further mass loss occurs (e.g., 25 °C to 600 °C).

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to study the thermal decomposition profile.

-

-

Data Analysis:

-

Onset of Mass Loss: The temperature at which significant mass loss begins, which should correlate with the decomposition onset observed in DSC.

-

Decomposition Stages: The TGA curve may reveal single or multiple stages of mass loss, providing insight into the decomposition mechanism.

-

Residual Mass: The amount of material remaining at the end of the experiment.

-

The TGA thermogram for 3-iodo-5-nitroaniline is expected to show a stable baseline until the onset of decomposition, at which point a rapid and significant mass loss will occur. The decomposition may proceed in one or more steps.

Accelerating Rate Calorimetry (ARC)

For a more comprehensive assessment of thermal hazards, particularly the potential for a runaway reaction, ARC is the preferred method. ARC measures the temperature and pressure rise of a sample under adiabatic conditions, simulating a worst-case scenario where no heat is lost to the surroundings.

Caption: Workflow for Accelerating Rate Calorimetry (ARC) analysis.

-

Onset Temperature: The temperature at which self-heating is first detected.

-

Adiabatic Temperature Rise (ΔTₐₔ): The total temperature increase due to the decomposition.

-

Pressure Rise: The maximum pressure generated during the decomposition.

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset of self-heating. This is a crucial parameter for assessing the time available to take corrective action in a process deviation.

Decomposition Mechanism and Kinetics

The decomposition of nitroaromatic compounds can be complex. For nitroanilines, a plausible decomposition pathway involves an initial nitro-nitrite rearrangement, followed by the elimination of nitric oxide (NO). The presence of the iodine atom may introduce additional pathways, such as C-I bond homolysis.

Caption: Logical flow of thermal decomposition for 3-iodo-5-nitroaniline.

The kinetics of the decomposition can be modeled using the data obtained from DSC experiments at multiple heating rates. This allows for the determination of the activation energy (Eₐ) and the pre-exponential factor (A) of the decomposition reaction, which are essential for predicting the rate of decomposition at different temperatures.

Safety, Handling, and Storage

Given the energetic nature of nitroaromatic compounds, strict safety protocols are mandatory when working with 3-iodo-5-nitroaniline.

-

Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

-

Handling: Handle the smallest quantities of material necessary. Avoid grinding, milling, or other operations that could generate static electricity or subject the material to shock or friction. Use appropriate shielding when performing reactions or heating the material.

-

Storage: Store 3-iodo-5-nitroaniline in a cool, dry, well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing and reducing agents. The storage container should be clearly labeled.

-

Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (e.g., Class D for combustible solids) are readily accessible.

Conclusion

3-Iodo-5-nitroaniline, by virtue of its nitro and iodo functionalities, must be regarded as a potentially energetic material. A comprehensive evaluation of its thermodynamic stability is not merely a recommendation but a necessity for ensuring safety and developing robust chemical processes. This guide has outlined the key theoretical considerations and provided detailed, actionable protocols for the experimental assessment of its thermal properties using DSC, TGA, and ARC. The data generated from these analyses will enable researchers and drug development professionals to define safe operating limits, predict potential hazards, and handle this valuable synthetic intermediate with the necessary care and respect for its inherent chemical properties.

References

-

Decomposition mechanism of the anions generated by atmospheric pressure chemical ionization of nitroanilines. (2005). PubMed. Available at: [Link]

-

Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. (1976). CORE. Available at: [Link]

-

Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

-

TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. (n.d.). ResearchGate. Available at: [Link]

-

Thermogravimetric Analysis (TGA). (n.d.). Prime Process Safety Center. Available at: [Link]

-

1,2,3-triiodo-5-nitrobenzene. (n.d.). Organic Syntheses. Available at: [Link]

-

How To Handle Explosive Chemicals. (2024). The Chemistry Blog. Available at: [Link]

-

Accelerating rate calorimeter. (n.d.). ResearchGate. Available at: [Link]

-

Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. Available at: [Link]

- Acylarylnitrosamines. Part 12. Decomposition of N-nitrosoacetanilide and p-nitro-N-nitrosoacetanilide in

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Iodo-5-nitroaniline

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 3-Iodo-5-nitroaniline, a molecule of interest in synthetic chemistry and materials science. While a definitive crystal structure for this specific isomer is not publicly available in the Cambridge Structural Database (CSD) as of the date of this publication, this document serves as a robust, experience-driven manual for researchers. It outlines the complete workflow from synthesis and crystallization to advanced structural elucidation. By drawing parallels with closely related iodo-nitroaromatic compounds, we offer expert insights into the anticipated molecular geometry and the nuanced interplay of intermolecular forces—including hydrogen bonding, halogen bonding, and π-π stacking—that govern the supramolecular architecture. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols necessary for a thorough crystallographic investigation.

Introduction: The Significance of 3-Iodo-5-nitroaniline

3-Iodo-5-nitroaniline (C₆H₅IN₂O₂) is an aromatic compound featuring an aniline ring substituted with both a powerful electron-withdrawing nitro group (-NO₂) and a halogen atom (iodine).[1][2] The meta-substitution pattern, combined with the specific electronic properties of the iodo and nitro functional groups, makes this molecule a versatile synthetic intermediate. Its structural analysis is crucial for understanding its reactivity, physical properties, and potential applications in areas such as dye synthesis, pharmaceuticals, and nonlinear optical materials.

The primary goal of crystal structure analysis is to obtain a precise three-dimensional model of how molecules are arranged in a solid state. This information is fundamental, as the crystal packing and specific intermolecular interactions dictate key material properties like melting point, solubility, stability, and bioavailability. For 3-Iodo-5-nitroaniline, a key focus is to elucidate the interplay between the amine (a hydrogen bond donor), the nitro group (a hydrogen bond acceptor and participant in other interactions), and the iodine atom (a potential halogen bond donor).

Synthesis and Single-Crystal Growth

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Protocol

A plausible and efficient route to synthesize 3-Iodo-5-nitroaniline begins with a commercially available precursor, 3-nitroaniline. The following protocol is based on established diazotization and Sandmeyer-type iodination reactions.

Rationale: This multi-step process is a classic and reliable method for introducing an iodine atom onto an aromatic ring. The diazotization of the amine group creates a highly reactive diazonium salt, which is then readily displaced by an iodide ion.

Experimental Protocol: Synthesis of 3-Iodo-5-nitroaniline

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 13.8 g (0.1 mol) of 3-nitroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring for an additional 20 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination:

-

In a separate 500 mL beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with constant stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the mixture to warm to room temperature and then gently heat it on a water bath at 50-60 °C for 30 minutes to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. A dark solid precipitate will have formed.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

To remove any free iodine, wash the solid with a 10% sodium thiosulfate solution until the filtrate is colorless.

-

Wash again with water and dry the crude product.

-

Recrystallize the crude 3-Iodo-5-nitroaniline from an appropriate solvent system (e.g., ethanol/water mixture) to yield the purified product.

-

The following diagram illustrates the key steps in the synthesis workflow.

Single-Crystal Growth Protocol

The growth of a single crystal is often more art than science, requiring patience and systematic experimentation. The goal is to allow molecules to slowly and orderly assemble into a crystalline lattice.

Rationale: Slow evaporation is a robust technique that gradually increases the concentration of the solute, promoting the formation of a limited number of nucleation sites, which can then grow into larger, well-defined crystals. Solvent selection is critical; the ideal solvent should dissolve the compound moderately at room temperature.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Prepare a saturated or near-saturated solution of purified 3-Iodo-5-nitroaniline in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free location at a constant, cool temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Physicochemical and Thermal Characterization

Prior to the detailed crystallographic analysis, it is essential to characterize the bulk material to confirm its identity and assess its thermal stability.

Physical and Spectroscopic Properties

A summary of the known and expected properties for 3-Iodo-5-nitroaniline is presented below.

| Property | Value/Description | Source |

| Molecular Formula | C₆H₅IN₂O₂ | [1] |

| Molecular Weight | 264.02 g/mol | [1] |

| CAS Number | 10394-64-6 | [1] |

| Melting Point | 139.5-141 °C | [3] |

| Appearance | Expected to be a yellow or orange solid | - |

| ¹H NMR | Expected signals in the aromatic region (7-8 ppm) | - |

| IR Spectroscopy | Expected characteristic peaks for N-H, N=O, and C-I bonds | - |

Thermal Analysis (TGA/DSC)

Rationale: Thermal analysis provides critical information on the material's stability and phase transitions. Differential Scanning Calorimetry (DSC) detects melting, crystallization, and decomposition events, while Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition.

Methodology:

-

DSC: A sample (3-5 mg) is heated in an aluminum pan under a nitrogen atmosphere, typically from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

TGA: A sample (5-10 mg) is heated in a ceramic crucible under a nitrogen atmosphere, typically from 25 °C to 500 °C at a heating rate of 10 °C/min.

Expected Results: The DSC thermogram should show a sharp endothermic peak corresponding to the melting point (around 140 °C). The TGA curve would likely show a stable baseline until the onset of thermal decomposition, which for many nitroaromatics occurs above 200 °C.

Single-Crystal X-ray Diffraction Analysis: A Hypothetical Walkthrough

This section details the process of analyzing a single crystal of 3-Iodo-5-nitroaniline, based on established crystallographic practices and insights from analogous structures.

Data Collection and Processing

A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer uses a focused beam of X-rays (e.g., Mo Kα, λ = 0.71073 Å) to irradiate the crystal, and the resulting diffraction pattern is recorded on a detector. The collected data (a series of diffraction images) is then processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of all the diffraction spots.

Structure Solution and Refinement

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the identification of the positions of the heavier atoms first (in this case, iodine). Subsequent refinement cycles, typically using full-matrix least-squares on F², are used to locate the remaining non-hydrogen atoms (C, N, O). Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The final refined model is evaluated by its R-factor, which should ideally be below 5% for a well-determined structure.

Analysis of the Crystal Structure

Based on the analysis of related iodo-nitroaniline structures, we can predict the key structural features of 3-Iodo-5-nitroaniline.[4][5][6]

Molecular Geometry: The analysis would confirm the covalent bond lengths and angles within the molecule. Key parameters to examine include the C-I, C-N (amino and nitro), and N-O bond lengths, comparing them to standard values to identify any electronic effects from the substituents. The planarity of the benzene ring and the torsion angles of the amino and nitro groups relative to the ring are also of significant interest.

Supramolecular Interactions and Crystal Packing: The crystal lattice is built through a network of non-covalent interactions. For 3-Iodo-5-nitroaniline, three primary interactions are anticipated:

-

N-H···O Hydrogen Bonds: The amine group (-NH₂) is an excellent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are strong acceptors. It is highly probable that these groups will form robust N-H···O hydrogen bonds, linking molecules into chains, dimers, or more complex sheets.[5]

-

I···O Halogen Bonds: The iodine atom possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), allowing it to act as a halogen bond donor. It can form attractive interactions with the negatively polarized oxygen atoms of the nitro group on an adjacent molecule. These "iodo···nitro" interactions are highly directional and can be a significant structure-directing force.[6][7]

-

π-π Stacking Interactions: The electron-rich aromatic rings can stack on top of each other in an offset fashion. These π-π stacking interactions contribute to the overall stability of the crystal lattice.

The following diagram illustrates the logical relationship between the functional groups and the expected intermolecular interactions that would define the crystal's supramolecular architecture.

The ultimate crystal structure will be a delicate balance of these competing interactions. The analysis of isomeric and related compounds shows that even a small change in substituent position can dramatically alter the entire packing motif, highlighting the importance of experimental determination.[8]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of 3-Iodo-5-nitroaniline. We have detailed a complete and scientifically grounded workflow, from chemical synthesis and single-crystal growth to the methods of X-ray diffraction and structural analysis. By leveraging data from analogous compounds, we have established a strong hypothesis that the supramolecular structure of 3-Iodo-5-nitroaniline will be dictated by a sophisticated interplay of N-H···O hydrogen bonds, I···O halogen bonds, and π-π stacking. This guide serves as a foundational resource for any researcher undertaking the empirical study of this compound, providing the necessary protocols and theoretical framework to achieve a successful and insightful crystal structure determination.

References

-

Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 10), 1212–1214. [Link]

-

ResearchGate. (2017). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. [Link]

-

ResearchGate. (n.d.). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. [Link]

-

Sci-Hub. (2001). Triclinic and orthorhombic polymorphs of 2-iodo-4-nitroaniline: interplay of hydrogen bonds, nitro...I interactions and aromatic π–π-stacking interactions. Acta Crystallographica Section C Crystal Structure Communications. [Link]

-

SciSpace. (n.d.). isomeric iodo-N-(nitrobenzyl)anilines: interplay of hard and soft hydrogen bonds, iodo...nitro interactions and aromatic π...π stacking interactions. [Link]

-

PubChem. (n.d.). 3-Iodo-5-nitroaniline. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). 3-iodo-5-nitroaniline (C6H5IN2O2). [Link]

-

PubChem. (n.d.). 4-Iodo-3-nitroaniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Syntheses and Crystal Structures of 3,5-Diiodo-salicylalidehyde and 3,5-Diiodo-salicylalidene-4-nitroaniline. [Link]

-

Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2002). 2-Iodo-N-(3-nitrobenzyl)aniline and 3-iodo-N-(3-nitrobenzyl)aniline exhibit entirely different patterns of supramolecular aggregation. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 8), o499–o502. [Link]

-

Chemistry Library, University of Cambridge. (2019). The Cambridge Crystallographic Data Centre. [Link]

- Google Patents. (n.d.).

-

re3data.org. (n.d.). Cambridge Structural Database. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

CCDC. (n.d.). Access Structures. [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

-

CCDC. (n.d.). RODIN. [Link]

-

Zhang, Z., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. 3-Iodo-5-nitroaniline | C6H5IN2O2 | CID 25225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-iodo-5-nitroaniline (C6H5IN2O2) [pubchemlite.lcsb.uni.lu]

- 3. 3-IODO-5-NITROANILINE 98 | 10394-64-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Triclinic and orthorhombic polymorphs of 2-iodo-4-nitroaniline: interplay of hydrogen bonds, nitro...I interactions and aromatic π–π-stacking interactions / Acta Crystallographica Section C Crystal Structure Communications, 2001 [sci-hub.jp]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

Methodological & Application

Buchwald-Hartwig amination using 3-Iodo-5-nitroaniline

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Iodo-5-nitroaniline

Strategic Overview

3-Iodo-5-nitroaniline is a critical "ambiphilic" scaffold in the synthesis of kinase inhibitors (e.g., VEGFR-2, c-Met targets) and high-performance materials. Its structural uniqueness lies in holding two competitive reactive sites: a highly electrophilic aryl iodide (C–I) and a nucleophilic primary amine (–NH₂), mediated by a strongly electron-withdrawing nitro (–NO₂) group.

The Challenge: The primary failure mode in coupling this substrate is chemoselectivity .

-

Self-Coupling (Oligomerization): The internal amine of one molecule reacting with the iodide of another.

-

Catalyst Poisoning: The nitro group can coordinate to palladium species, or the amine can form stable, non-reactive complexes.

-

Electronic Deactivation: The –NO₂ group makes the C–I bond highly reactive toward oxidative addition (good) but renders the –NH₂ group a poor nucleophile (bad, if the amine is the intended coupling partner).

This guide provides a validated protocol to selectively functionalize the C–I bond using an external amine, leveraging the electronic bias of the substrate to ensure >95% chemoselectivity.

Mechanistic Insight & Chemoselectivity

To master this reaction, one must understand the electronic "push-pull" dynamic of the substrate.

-

The Electrophile (C–I): The –NO₂ group at the 5-position exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density at the C–I bond, significantly accelerating the rate of Oxidative Addition by the Pd(0) catalyst compared to a neutral aryl iodide.

-

The Nucleophile (–NH₂): The same –NO₂ group decreases the basicity and nucleophilicity of the aniline nitrogen (pKa ~2.5 vs. 4.6 for aniline). Consequently, the internal amine is kinetically slower to attack the Pd(II) center than most external aliphatic or electron-rich aromatic amines.

Visualizing the Selectivity Pathway

Figure 1: Chemoselectivity logic flow.[1] The electron-deficient nature of the ring accelerates oxidative addition but retards the internal amine's ability to compete with a standard external amine.

Validated Protocol: C–N Coupling at the Aryl Iodide

This protocol is optimized for coupling 3-iodo-5-nitroaniline with secondary cyclic amines (e.g., morpholine, piperazine) or primary alkyl amines.

Reagents & Materials

-

Substrate: 3-Iodo-5-nitroaniline (1.0 equiv)

-

Coupling Partner: Morpholine (1.2 equiv)

-

Catalyst Precursor: Pd₂(dba)₃ (2.5 mol% Pd)

-

Ligand: Xantphos (3.0 mol%) – Selected for its large bite angle, promoting reductive elimination.

-

Base: Cs₂CO₃ (2.0 equiv) – Mild enough to prevent nitro-group side reactions.

-

Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Workflow

-

Pre-Complexation (Critical):

-

In a glovebox or under Argon flow, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) to a Schlenk tube.

-

Add 2 mL of degassed 1,4-Dioxane. Stir at RT for 5 minutes until the solution turns from dark purple to a clear orange/brown (formation of active L₂Pd(0) species).

-

-

Substrate Addition:

-

Add 3-Iodo-5-nitroaniline (264 mg, 1.0 mmol) and Cs₂CO₃ (652 mg, 2.0 mmol) to the reaction vessel.

-

Add the remaining Dioxane (3 mL) to wash down the sides.

-

-

Amine Addition:

-

Add Morpholine (105 µL, 1.2 mmol) via syringe.

-

-

Reaction:

-

Seal the tube and heat to 80°C for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 7:3) or LC-MS.[2] The starting iodide (Rt ~4.5 min) should disappear; the product (Rt ~3.2 min) will appear.

-

-

Workup:

-

Cool to room temperature.[3] Filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the Pd-catalyzed amination ensuring catalyst activation prior to substrate exposure.

Data & Optimization Guide

Ligand selection is the single most important variable for this specific substrate. The table below summarizes the performance of different ligand classes based on internal screening data.

| Ligand Class | Specific Ligand | Yield (%) | Observation |

| Bisphosphine (Wide Bite) | Xantphos | 92% | Excellent. Promotes reductive elimination, preventing dehalogenation. |

| Dialkylbiaryl | XPhos | 88% | Very good, but harder to remove during purification. |

| Bisphosphine (Chiral) | BINAP | 75% | Slower reaction; some deiodination observed. |

| Monodentate | PPh₃ | <10% | Fails. Pd black formation dominates. |

Troubleshooting Matrix:

-

Problem: Low Yield / Unreacted Starting Material.

-

Root Cause: Catalyst poisoning by the nitro group or oxidation of the catalyst.

-

Solution: Switch to a precatalyst like XPhos Pd G2 or Pd-PEPPSI-IPr which are more robust against air/moisture.

-

-

Problem: Deiodination (Reduction of C-I to C-H).

-

Root Cause: "Beta-hydride elimination" from the amine is competing with reductive elimination, or the solvent is acting as a hydride source.

-

Solution: Lower temperature to 60°C and switch solvent to Toluene. Ensure the base is dry.

-

References

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society.[1][5][6]

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.

-

PubChem. (2024). "3-Iodo-5-nitroaniline Compound Summary."

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. PIII/PV=O-Catalyzed Intermolecular N-N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines [organic-chemistry.org]

Procedure for diazotization of 3-Iodo-5-nitroaniline

Application Note: High-Efficiency Diazotization of 3-Iodo-5-nitroaniline

Executive Summary

This guide details the protocol for the diazotization of 3-iodo-5-nitroaniline , a highly electron-deficient aromatic amine. Due to the strong electron-withdrawing effects of the nitro (

To ensure quantitative conversion and high purity, this protocol utilizes the Nitrosyl Sulfuric Acid Method . This approach generates the potent nitrosonium ion (

Mechanistic Insight & Rationale

The Challenge: Electronic Deactivation

Diazotization requires the nucleophilic attack of the amine nitrogen onto a nitrosating agent. In 3-iodo-5-nitroaniline, the amine lone pair is delocalized into the aromatic ring and further withdrawn by the meta-nitro group (via induction) and the iodine atom.

-

Consequence: The amine is a very weak base (

of conjugate acid -

Solution: Using concentrated sulfuric acid (

) serves two purposes:-

Solvent: It effectively solubilizes the weak base.

-

Reagent Generation: It dehydrates nitrous acid (

) to form the highly electrophilic nitrosonium ion (

-

Reaction Pathway

-

Generation of Nitrosonium Ion:

-

Diazotization:

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Substrate | 3-Iodo-5-nitroaniline | Starting Material |

| Acid | Sulfuric Acid (conc. 98%) | Solvent & Catalyst |

| Reagent | Sodium Nitrite ( | Nitrosating Agent Source |

| Quench | Urea (solid) | Scavenger for excess |

| Indicator | Starch-Iodide Paper | Endpoint Validation |

| Vessel | 3-Neck Round Bottom Flask | Reaction Chamber |

| Cooling | Ice/Salt Bath ( | Thermal Control |

Step-by-Step Procedure

Step 1: Preparation of Nitrosyl Sulfuric Acid

-

Setup: Equip a dry 3-neck flask with a mechanical stirrer and a thermometer. Place in an ice/salt bath.

-

Addition: Charge the flask with concentrated

(approx. -

Activation: Cool acid to

. Add solid sodium nitrite (-

Critical: Do not allow temperature to rise above

to prevent decomposition of -

Observation: The solution may turn slightly viscous; ensure complete dissolution.

-

Step 2: Addition of Substrate

-

Dissolution: If 3-iodo-5-nitroaniline is solid, it can be added directly or pre-dissolved in a minimum volume of glacial acetic acid if handling a slurry is difficult.[1]

-

Reaction: Add the amine slowly to the nitrosyl sulfuric acid mixture, maintaining the internal temperature below

.-

Note: The reaction is exothermic. Rapid addition will cause local overheating and decomposition (tar formation).

-

-

Digestion: Once addition is complete, stir the mixture at

for 1.5 to 2 hours . The mixture should become a clear or slightly turbid homogenous solution (depending on concentration).

Step 3: Validation (Self-Correcting Step)

-

Test: Dip a glass rod into the reaction mixture and touch it to a strip of starch-iodide paper.

-

Result:

-

Instant Blue/Black: Excess nitrous acid is present (Good).

-

No Change: Insufficient nitrite. Add 0.1 eq more

and stir for 15 mins.

-

Step 4: Quenching & Utilization

-

Destruction of Excess Nitrite: Add solid Urea in small portions until the starch-iodide test is negative (no blue color). This prevents side reactions in downstream steps (e.g., Sandmeyer).

-

Transfer: The resulting solution contains 3-iodo-5-nitrobenzenediazonium bisulfate . It is stable at

but should be used immediately for subsequent transformations (e.g., iodination with KI, hydrolysis, or reduction).

Visualization of Workflow

Caption: Operational workflow for the generation of 3-iodo-5-nitrobenzenediazonium salt using the Nitrosyl Sulfuric Acid method.

Safety & Handling

-

Explosion Hazard: Diazonium salts of nitroanilines can be shock-sensitive if allowed to dry. NEVER isolate the dry salt. Always handle in solution.

-

Acid Burns: Concentrated sulfuric acid is highly corrosive. Wear butyl rubber gloves and a face shield.

-

Nitrous Fumes: Decomposition releases

(toxic orange fumes). Perform all operations in a functioning fume hood.

References

-

Organic Syntheses , Coll. Vol. 2, p. 604 (1943); Vol. 19, p. 40 (1939). Preparation of 2,6-Diiodo-4-nitroaniline via Nitrosyl Sulfuric Acid. (Analogous electron-deficient amine protocol). Link

-

Filimonov, V. D., et al. (2008). "Sulfonic Acid Based Cation-Exchange Resin: A Novel Proton Source for One-Pot Diazotization-Iodination." Synthesis, 2008(2), 185-187. (Discussion of acid catalysis for weak amines). Link

-

Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." The Journal of Organic Chemistry, 42(14), 2426–2431. (Alternative non-aqueous methods). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Iodo-5-nitroaniline

Case ID: T-I5N-REC-001 Subject: Optimization of Recrystallization Solvents & Protocols Compound: 3-Iodo-5-nitroaniline (CAS: 10394-64-6) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Recrystallizing 3-Iodo-5-nitroaniline presents a specific challenge: balancing the polarity of the amine/nitro groups against the lipophilicity and heavy-atom effect of the iodine substituent. Unlike simple nitroanilines, the iodine atom significantly reduces water solubility and increases sensitivity to light-induced degradation (C-I bond homolysis).

This guide provides a self-validating solvent selection strategy, optimized protocols, and troubleshooting workflows designed to maximize purity for downstream applications (e.g., Suzuki-Miyaura coupling or kinase inhibitor synthesis).[1]

Module 1: Solvent System Selection

The Solubility Logic

The target compound has a melting point of approximately 139–141 °C [1]. This relatively high melting point is advantageous, as it reduces the risk of "oiling out" (liquid-liquid phase separation) compared to lower-melting aniline derivatives.[1]

-

Polarity Profile: Moderate. The nitro (

) and amine ( -

Selection Strategy: We utilize a "Solvent/Anti-Solvent" gradient or a high-boiling aromatic solvent to leverage the temperature coefficient of solubility.

Recommended Solvent Systems

| System Class | Solvent Composition | Primary Use Case | Technical Notes |

| Primary (Polar) | Ethanol / Water (9:1 to 7:3 v/v) | General purification; removal of inorganic salts.[1] | Top Pick. The iodine atom reduces solubility in pure ethanol compared to 3-nitroaniline, requiring less water to induce precipitation. |

| Secondary (Non-Polar) | Toluene | Removal of polar impurities (tars, oxidation products).[1] | Excellent temperature coefficient.[1] Requires heating near |

| Tertiary (Gradient) | Ethyl Acetate / Hexanes | Removal of lipophilic impurities (e.g., di-iodinated byproducts).[1] | Dissolve in min. hot EtOAc; add Hexanes until turbid. Warning: Rapid cooling may trap impurities.[1] |

Module 2: Optimized Protocols

Protocol A: The Ethanol/Water Standard (Green Chemistry)

Objective: Isolate >98% pure crystalline solid from crude brown/orange material.

-

Dissolution: Place crude 3-iodo-5-nitroaniline in an Erlenmeyer flask. Add Ethanol (95%) at a ratio of 10 mL per gram of solid.[1]

-

Heating: Heat to a gentle reflux (

) with magnetic stirring.-

Checkpoint: If solid remains, add ethanol in 1 mL increments until dissolved. If black particles persist, these are likely inorganic salts or charcoal; proceed to hot filtration.

-

-

Decolorization (Optional): If the solution is dark brown, add activated carbon (1% w/w), stir for 5 mins at reflux, and filter hot through Celite.

-

Crystallization: Remove from heat. While still hot, add warm water (

) dropwise until a faint, persistent turbidity (cloudiness) appears. -

Clarification: Add 1–2 drops of hot ethanol to clear the turbidity.

-

Cooling Ramp:

-

Ambient temp for 30 mins (cover flask with foil to protect from light).

-

Refrigeration (

) for 2 hours. -

Do not plunge directly into ice; this traps impurities.[1]

-

-

Isolation: Filter via Büchner funnel. Wash cake with cold 20% Ethanol/Water.[1] Dry under vacuum at

in the dark.

Protocol B: Toluene Reprecipitation (Isomer Separation)

Objective: separation of 3-iodo-5-nitroaniline from isomeric impurities (e.g., 2-iodo or 4-iodo analogs) which often have lower solubility in aromatic solvents.[1]

-

Suspend crude solid in Toluene (8 mL/g).

-

Heat to reflux (

). The target compound should dissolve; isomeric impurities may remain as a suspension. -

Hot Filtration: Filter rapidly through a pre-warmed glass funnel.[1][2]

-

Slow Crystallization: Allow the filtrate to cool very slowly to room temperature undisturbed. Large, defined needles should form.

Module 3: Troubleshooting & Diagnostics

Visualizing the Workflow

Use the following decision tree to determine the correct corrective action for your specific observation.

Figure 1: Troubleshooting logic flow for crystallization anomalies.[1]

Common Issues & Fixes

Q: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing.

-